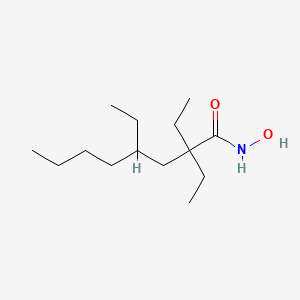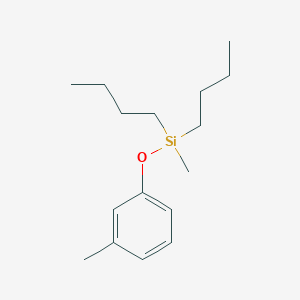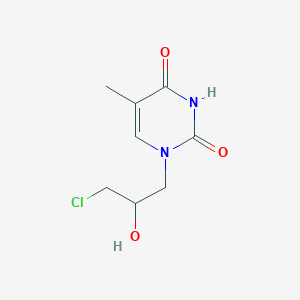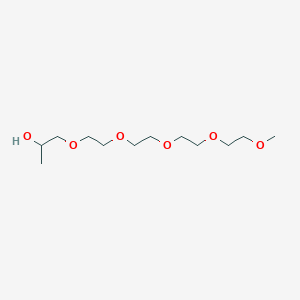
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is a complex organic compound with the molecular formula C25H30N2O13. This compound is known for its unique structure, which includes multiple ester and amide functional groups. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with ethyl chloroformate to form an intermediate, which is then reacted with 3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its ester and amide groups allow it to form stable complexes with proteins and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate
- Diethyl 2-([(1R)-2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxopropyl]cyclobutyl]methyl)malonate
Uniqueness
Diethyl (((3-(((3-ethoxy-2-(ethoxycarbonyl)-1,3-dioxopropyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)malonate is unique due to its specific structural features, such as the presence of multiple ester and amide groups, which confer distinct reactivity and interaction profiles. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58873-16-8 |
|---|---|
Formule moléculaire |
C26H42N2O10 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
diethyl 2-[[5-[(3-ethoxy-2-ethoxycarbonyl-3-oxopropanoyl)amino]-2,4,4-trimethylcyclohexyl]methylcarbamoyl]propanedioate |
InChI |
InChI=1S/C26H42N2O10/c1-8-35-22(31)18(23(32)36-9-2)20(29)27-14-16-12-17(26(6,7)13-15(16)5)28-21(30)19(24(33)37-10-3)25(34)38-11-4/h15-19H,8-14H2,1-7H3,(H,27,29)(H,28,30) |
Clé InChI |
XVOSOGKEEMBJPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)NCC1CC(C(CC1C)(C)C)NC(=O)C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)






![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
